BenchChemオンラインストアへようこそ!

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

BACE-1 Molecular Docking Supramolecular Chemistry

(E)-3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 209158-91-8, C19H18O6, MW 342.3) is a trimethoxylated chalcone distinguished by a methylenedioxybenzene (benzodioxole) B-ring paired with a 3,4,5-trimethoxyphenyl A-ring. This specific substitution pattern is a recognized pharmacophore in tubulin-targeting antimitotic agents and other anticancer chalcones, placing the compound within the combretastatin A-4 (CA-4) analogue space.

Molecular Formula C19H18O6
Molecular Weight 342.347
CAS No. 209158-91-8
Cat. No. B2811418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS209158-91-8
Molecular FormulaC19H18O6
Molecular Weight342.347
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C19H18O6/c1-21-17-9-13(10-18(22-2)19(17)23-3)14(20)6-4-12-5-7-15-16(8-12)25-11-24-15/h4-10H,11H2,1-3H3/b6-4+
InChIKeyJGVTZQYRMQWZQO-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 209158-91-8) Matters for Targeted Procurement


(E)-3-(1,3-Benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 209158-91-8, C19H18O6, MW 342.3) is a trimethoxylated chalcone distinguished by a methylenedioxybenzene (benzodioxole) B-ring paired with a 3,4,5-trimethoxyphenyl A-ring . This specific substitution pattern is a recognized pharmacophore in tubulin-targeting antimitotic agents and other anticancer chalcones, placing the compound within the combretastatin A-4 (CA-4) analogue space [1]. The compound is procurable as a research-grade small molecule with defined (E)-stereochemistry and cataloged purity (>95%), making it a controlled starting point for structure-activity relationship (SAR) studies and medicinal chemistry campaigns where a defined, single-configuration chalcone scaffold is required . Available quantitative evidence for this specific compound is limited; most differentiation therefore rests on its unique structural intersection of a trimethoxyphenyl A-ring and a benzodioxole B-ring relative to its closest positional isomers and analogues.

Why a Generic Trimethoxychalcone Cannot Replace CAS 209158-91-8 in Targeted Investigations


Trimethoxylated chalcones are not a uniform class; subtle positional changes in the methoxy and methylenedioxy groups produce profound shifts in biological activity, mechanism, and target engagement. The compound (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one carries its methylenedioxy motif on the B-ring, a feature that directly influences supramolecular arrangement at enzyme active sites and distinguishes it from regioisomers such as 1-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CAS 88775-47-7), where the groups are reversed [1]. Furthermore, the compound differs critically from the anticancer prodrug DMU-135 (3,4-methylenedioxy-3′,4′,5′-trimethoxy chalcone), which requires CYP1B1-mediated activation to release a tyrosine kinase inhibitor [2]. Substituting CAS 209158-91-8 with DMU-135, a regioisomer, or an uncharacterized chalcone mixture confounds SAR interpretation, introduces uncontrolled prodrug vs. direct-acting variables, and invalidates receptor-binding models that depend on precise pharmacophore geometry.

Quantitative Evidence Differentiating CAS 209158-91-8 from Its Closest Comparators


Structural Basis for Enzyme Active Site Arrangement Differentiates CAS 209158-91-8 from an Aminophenyl Analogue

In a comparative crystallographic and docking study of tri-methoxy chalcones targeting β-secretase 1 (BACE-1), the benzodioxole-bearing compound 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (structurally related to CAS 209158-91-8 via its benzodioxole motif) and the non-benzodioxole analogue (E)-1-(2-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one both docked into the BACE-1 active site with an AutoDock Vina score of –6.0 kcal mol⁻¹ [1]. However, the benzodioxole group drove a distinct supramolecular arrangement characterized by specific C–H···O and C–H···π interactions not observed for the aminophenyl analogue, leading to differences in pharmacophore mapping and potential selectivity profiles [1]. This provides a structural rationale for why compounds containing the benzodioxole B-ring, such as CAS 209158-91-8, engage targets differently than otherwise identical trimethoxyphenyl chalcones lacking this feature.

BACE-1 Molecular Docking Supramolecular Chemistry

In Vitro Potency of the Closest Available Regioisomer (CAS 88775-43-3) Against ABCG2 Transporter Provides a Quantitative Benchmark

The regioisomer (E)-3-(1,3-benzodioxol-5-yl)-1-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (CID 57396989) has been tested in a cell-based assay against the ABCG2 (breast cancer resistance protein) transporter and exhibited an IC₅₀ of 940 nM [1]. This regioisomer differs from CAS 209158-91-8 only in the methoxy substitution pattern on the A-ring (2,4,5-trimethoxy vs. 3,4,5-trimethoxy). The sub-micromolar potency establishes a direct activity benchmark for the benzodioxole/trimethoxyphenyl scaffold, and the positional difference in methoxy groups is known from chalcone SAR to significantly modulate potency, target selectivity, and pharmacokinetic properties [2]. Data for the 3,4,5-trimethoxy isomer (CAS 209158-91-8) against ABCG2 have not been reported, meaning the 940 nM value represents the closest available quantitative reference point for estimating activity of compounds in this chemical space.

ABCG2 Multidrug Resistance Regioisomer Comparison

Confirmed (E)-Stereochemical Configuration Eliminates Isomeric Ambiguity Present in Many Chalcone Procurement Options

The biological activity of chalcones is critically dependent on the olefin geometry: (E)-configured chalcones generally exhibit superior potency relative to (Z)-isomers, which are often inactive or off-target [1]. CAS 209158-91-8 is synthesized, registered, and cataloged as the (E)-isomer, with the InChI Key JGVTZQYRMQWZQO-GQCTYLIASA-N unambiguously encoding the (E)-configuration . Many commercially available chalcones, particularly those from generic chemical suppliers, are sold as unspecified geometric mixtures or lack configurational quality control, introducing uncontrolled variability into biological assays. By contrast, CAS 209158-91-8, as supplied by multiple vendors (e.g., Dalton Research Molecules, Aladdin), is specified as the (E)-isomer with >95% purity . This removes the need for in-house stereochemical verification and ensures batch-to-batch consistency in receptor-binding and cell-based experiments.

Stereochemistry Quality Control Configuration

Non-Prodrug Identity Distinguishes CAS 209158-91-8 from the CYP1B1-Activated Prodrug DMU-135

DMU-135 (3,4-methylenedioxy-3′,4′,5′-trimethoxy chalcone) is a positional isomer of CAS 209158-91-8 that has been advanced as an anticancer prodrug selectively activated by CYP1B1 in tumor cells to release a potent tyrosine kinase inhibitor [1][2]. The structural difference between DMU-135 and CAS 209158-91-8 is the attachment point of the methylenedioxy group (A-ring in DMU-135 vs. B-ring in CAS 209158-91-8). This positional change determines whether the compound functions as a prodrug (DMU-135) or as a direct-acting ligand (CAS 209158-91-8, based on its non-prodrug scaffold architecture). For in vitro target-engagement studies where CYP1B1-mediated metabolism is absent or not desired, CAS 209158-91-8 offers a direct-acting scaffold without the confounding requirement for bioactivation, making it the appropriate choice for biochemical and biophysical assays that demand intrinsic activity.

Prodrug CYP1B1 Tyrosine Kinase

BRENDA Enzyme Ligand Data Confirms Inhibitory Activity at 25 µM Against a Target Enzyme

The BRENDA enzyme database records CAS 209158-91-8 ((2E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) as an inhibitor in an enzyme-catalyzed reaction, reporting 18% inhibition at a concentration of 0.025 mM (25 µM) [1]. While the specific enzyme target is not publicly annotated in the BRENDA entry, this datum provides a quantitative starting point for assay development and establishes that the compound demonstrates measurable inhibitory activity at a concentration consistent with early-stage hit or fragment screening. The 18% inhibition at 25 µM suggests an IC₅₀ above this concentration for that particular target, which may be favorable for selectivity profiling. This is the only directly measured, publicly available activity data point for CAS 209158-91-8 itself.

Enzyme Inhibition BRENDA Ligand

The 3,4,5-Trimethoxyphenyl A-Ring Is a Validated Tubulin-Binding Pharmacophore Shared with Combretsatatin A-4 and Potent Antimitotic Chalcones

The 3,4,5-trimethoxyphenyl ring is the essential pharmacophoric unit for colchicine-site tubulin binding, present in combretastatin A-4 (CA-4) and numerous potent antimitotic chalcones. Structure-activity relationship studies have established that chalcones bearing a 3,4,5-trimethoxyphenyl A-ring consistently exhibit antiproliferative activity in the low micromolar to sub-micromolar range across multiple cancer cell lines, with some derivatives achieving IC₅₀ values below 1 µM [1][2]. The compound CAS 209158-91-8 retains this validated A-ring while introducing the benzodioxole B-ring, a combination that is structurally distinct from the majority of reported 3,4,5-trimethoxychalcones (which typically carry simple phenyl, hydroxy-phenyl, methoxy-phenyl, or heterocyclic B-rings). This unique pairing of a validated tubulin-binding A-ring with a methylenedioxy-bearing B-ring represents an underexplored region of chemical space in the CA-4 analogue landscape, offering a scaffold for which tubulin polymerization inhibition is mechanistically plausible but the benzodioxole contribution to potency, selectivity, and pharmacokinetics remains to be characterized.

Tubulin Polymerization Antimitotic Pharmacophore

Optimal Application Scenarios for CAS 209158-91-8 Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Benzodioxole-Modified Combretastatin A-4 Analogues Targeting Tubulin

Investigators building SAR libraries around the CA-4 pharmacophore can procure CAS 209158-91-8 to systematically probe the contribution of a benzodioxole B-ring to tubulin binding affinity, antiproliferative potency, and colchicine-site competition, addressing a documented gap in the 3,4,5-trimethoxychalcone literature [1]. The compound serves as a direct-acting, non-prodrug scaffold, unlike the positional isomer DMU-135, enabling clean interpretation of intrinsic tubulin-binding SAR without CYP1B1-dependent confounding [2].

Selectivity Profiling Against ABCG2 and Related Multidrug Resistance Transporters

Given that the closely related regioisomer (2,4,5-trimethoxy variant) demonstrates an ABCG2 IC₅₀ of 940 nM [3], CAS 209158-91-8 is a rational candidate for comparative ABCG2 inhibition profiling to determine how the methoxy positional shift (2,4,5 vs. 3,4,5) modulates transporter affinity. Positive results would position the compound as a lead for overcoming multidrug resistance in cancer chemotherapy.

Crystallography and Biophysical Target Engagement Assays Requiring Defined Stereochemistry

For co-crystallization, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) studies with enzymes such as BACE-1, CAS 209158-91-8 offers a configurationally defined (E)-isomer supported by evidence that the benzodioxole group drives distinct supramolecular interactions at the BACE-1 active site [4]. The >95% purity and unambiguous stereochemistry reduce the risk of crystallographic disorder or artefactual binding signals caused by isomeric impurities.

Medicinal Chemistry Exploration of CYP1B1-Independent Anticancer Chalcones

For programs seeking anticancer chalcones that act independently of CYP1B1-mediated bioactivation, CAS 209158-91-8 provides a non-prodrug scaffold that contrasts with DMU-135 [2]. This makes the compound suitable for in vitro cytotoxicity screening panels where CYP1B1 expression is absent or variable, enabling detection of intrinsic antiproliferative activity without the need for metabolic activation.

Quote Request

Request a Quote for (E)-3-(1,3-benzodioxol-5-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.